molecular formula C10H10N2O2 B066153 Ethyl 1H-indazole-5-carboxylate CAS No. 192944-51-7

Ethyl 1H-indazole-5-carboxylate

Cat. No.: B066153
CAS No.: 192944-51-7
M. Wt: 190.2 g/mol
InChI Key: SKABXDPLIJIWLR-UHFFFAOYSA-N
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Description

Ethyl 1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carboxylic acids or their esters. For example, the reaction of ethyl 2-bromoacetate with hydrazine hydrate can yield this compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1H-indazole-5-carboxylate is unique due to its specific substitution at the 5-position of the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 1H-indazole-5-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound (CID 1501980) is characterized by its unique structure that allows it to interact with various biological targets. Indazoles are known for their versatility in medicinal chemistry, often serving as scaffolds for drug development due to their ability to modulate biological pathways effectively .

Target Interactions:
this compound interacts with several key biochemical pathways. Research indicates that indazole derivatives can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammation and cancer progression .

Cellular Effects:
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell growth suggests it may act by interfering with cellular signaling pathways or inducing apoptosis in malignant cells .

Anticancer Activity

A study investigating the anticancer properties of this compound revealed significant activity against human cancer cell lines, including breast and lung cancers. The compound was shown to induce cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.8Cell cycle arrest at G2/M phase

Anti-inflammatory Properties

In another study, this compound demonstrated anti-inflammatory effects by inhibiting TNF-α production in macrophages. This property suggests its potential application in treating inflammatory diseases such as arthritis .

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of indazole derivatives indicate that they may modulate neurotransmitter systems, offering therapeutic benefits for central nervous system disorders. This compound has been explored for its potential in treating conditions like depression and anxiety.

Comparison with Related Compounds

This compound can be compared with other indazole derivatives to understand its unique properties better:

Compound Name Structure Features Biological Activity
Ethyl 7-hydroxy-1H-indazole-5-carboxylateHydroxyl group at position 7Enhanced anti-inflammatory activity
Ethyl indole-3-acetic acidIndole structurePlant growth regulator
Ethyl indole-2-carboxylic acidDifferent substitution patternAntimicrobial properties

Properties

IUPAC Name

ethyl 1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKABXDPLIJIWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363575
Record name Ethyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192944-51-7
Record name Ethyl 1H-indazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192944-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The resulting ethyl 1-acetyl-1H-indazole-5-carboxylate was stirred in a mixture of concentrated hydrochloric acid (15 ml), water (15 ml) and ethanol (30 ml) for 15 hours at a room temperature. The resulting mixture was rendered faintly alkaline with a 25% ammonia water. The faintly alkalified mixture was subjected to extraction with chloroform. The extract was crystallized from n-hexane, and then the resulting crystal was separated by filtration and dried to give the title compound (6.45 g, 48%) as a light-brown powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

Ethyl 4-amino-3-methylbenzoate (12.6 g, 70.0 mmol) prepared in the Step 4-1-1 and potassium acetate (7.20 g, 73.5 mmol) were suspended in chloroform (70 ml). Acetic anhydride (14.3 g, 140 mmol) was added to the suspension, and the mixture was stirred for one hour. To the mixture, 18-crown-6 (3.70 g, 14.0 mmol) and isoamyl nitrite (18.9 g, 161 mmol) were added, and the resulting mixture was heated under reflux for 21 hours. After being allowed to cool, under an ice cooling the mixture was rendered faintly alkaline with a saturated sodium bicarbonate solution and a 25% ammonia water. The faintly alkalified mixture was subjected to extraction with chloroform, and the extract was dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give the title compound (4.06 g, 31%) as a light-brown powder and ethyl 1-acetyl-1H-indazole-5-carboxylate.
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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